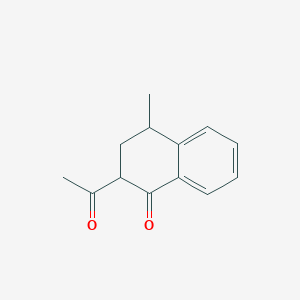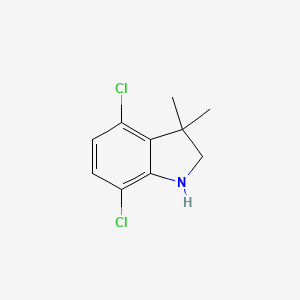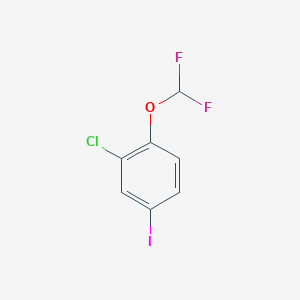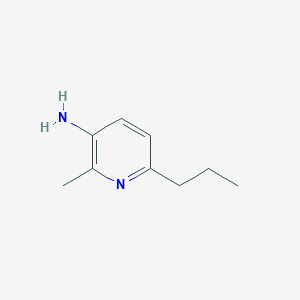![molecular formula C10H17F3N2 B13070002 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane is a chemical compound characterized by its unique spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and material science. The presence of the trifluoroethyl group imparts unique chemical properties, making it a valuable compound for further study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate diazaspiro compounds with trifluoroethylating agents. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce the corresponding reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane exerts its effects is primarily through the inhibition of kinase activity of receptor-interacting protein kinase 1 (RIPK1). This inhibition blocks the activation of the necroptosis pathway, which has shown therapeutic potential in various inflammatory diseases . The compound interacts with molecular targets and pathways involved in necroptosis, leading to its anti-necroptotic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,2,2-Trifluoroethyl)-1,7-diazaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one derivatives
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of the trifluoroethyl group
Eigenschaften
Molekularformel |
C10H17F3N2 |
|---|---|
Molekulargewicht |
222.25 g/mol |
IUPAC-Name |
1-(2,2,2-trifluoroethyl)-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)8-15-7-1-2-9(15)3-5-14-6-4-9/h14H,1-8H2 |
InChI-Schlüssel |
KERKDMHKYVYTAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNCC2)N(C1)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)
![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)










![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
